molecular formula C11H13NO2S B15075306 Thiazole, 4,5-dihydro-2-(3,5-dimethoxyphenyl)- CAS No. 96159-91-0

Thiazole, 4,5-dihydro-2-(3,5-dimethoxyphenyl)-

Cat. No.: B15075306
CAS No.: 96159-91-0
M. Wt: 223.29 g/mol
InChI Key: RXLMACBVJYCNBP-UHFFFAOYSA-N
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Description

Thiazole, 4,5-dihydro-2-(3,5-dimethoxyphenyl)- is a heterocyclic organic compound that features a thiazole ring structure Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazole, 4,5-dihydro-2-(3,5-dimethoxyphenyl)- typically involves the reaction of 3,5-dimethoxybenzaldehyde with a thioamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. Common reagents used in this synthesis include thiourea and substituted thioamides .

Industrial Production Methods

Industrial production of thiazole derivatives often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Thiazole, 4,5-dihydro-2-(3,5-dimethoxyphenyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Thiazole, 4,5-dihydro-2-(3,5-dimethoxyphenyl)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and neuroprotective effects.

    Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.

Mechanism of Action

The mechanism of action of thiazole, 4,5-dihydro-2-(3,5-dimethoxyphenyl)- involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiazole, 4,5-dihydro-2-(3,5-dimethoxyphenyl)- is unique due to the presence of the 3,5-dimethoxyphenyl group, which imparts specific chemical and biological properties. This substitution can enhance its biological activity and selectivity compared to other thiazole derivatives .

Properties

CAS No.

96159-91-0

Molecular Formula

C11H13NO2S

Molecular Weight

223.29 g/mol

IUPAC Name

2-(3,5-dimethoxyphenyl)-4,5-dihydro-1,3-thiazole

InChI

InChI=1S/C11H13NO2S/c1-13-9-5-8(6-10(7-9)14-2)11-12-3-4-15-11/h5-7H,3-4H2,1-2H3

InChI Key

RXLMACBVJYCNBP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2=NCCS2)OC

Origin of Product

United States

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